![molecular formula C7H5ClKNO3 B2754701 Potassium;2-(5-chloropyridin-2-yl)oxyacetate CAS No. 2253640-55-8](/img/structure/B2754701.png)
Potassium;2-(5-chloropyridin-2-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-(5-chloropyridin-2-yl)oxyacetate is a chemical compound with the CAS Number: 2253640-55-8 . It is a powder form substance and has a molecular weight of 225.67 .
Molecular Structure Analysis
The IUPAC name for this compound is potassium 2-((5-chloropyridin-2-yl)oxy)acetate . The InChI code is 1S/C7H6ClNO3.K/c8-5-1-2-6(9-3-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 225.67 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Quantum dots (QDs) are nanoscale semiconductor particles with remarkable optical properties. Researchers use them for imaging, sensing, and biological labeling. Potassium;2-(5-chloropyridin-2-yl)oxyacetate can serve as a precursor for synthesizing QDs. These QDs emit specific wavelengths of light, making them valuable in bioimaging and diagnostics .
- OLEDs are energy-efficient light sources used in displays and lighting. The compound’s unique structure allows it to act as an electron transport material in OLEDs. By incorporating it into OLED devices, researchers can enhance efficiency and color purity .
- Potassium;2-(5-chloropyridin-2-yl)oxyacetate can serve as a catalyst in organic reactions. Researchers explore its use in cross-coupling reactions, C–H activation, and other transformations. Its mild reaction conditions contribute to greener and more sustainable chemical processes .
- As an electrolyte additive, this compound can enhance the performance of energy storage devices like supercapacitors and batteries. Its ionic conductivity and stability make it suitable for improving charge/discharge rates and overall energy density .
- Researchers investigate the compound’s potential as a hole transport material in organic solar cells. By facilitating charge transport, it contributes to efficient energy conversion from sunlight to electricity .
- Potassium;2-(5-chloropyridin-2-yl)oxyacetate’s biocompatibility and low toxicity make it appealing for drug delivery systems. Scientists explore its use in targeted drug release and controlled drug delivery to specific tissues or cells .
Quantum Dot Synthesis and Imaging
Organic Light-Emitting Diodes (OLEDs)
Catalysis and Green Chemistry
Electrochemical Energy Storage
Photovoltaics and Solar Cells
Biomedical Applications
These applications highlight the versatility of this compound across disciplines, from quantum science to green chemistry and beyond. Keep in mind that ongoing research may uncover additional uses, further expanding its potential impact in scientific and technological advancements .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
potassium;2-(5-chloropyridin-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.K/c8-5-1-2-6(9-3-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLCPBKCPOPCMV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClKNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.